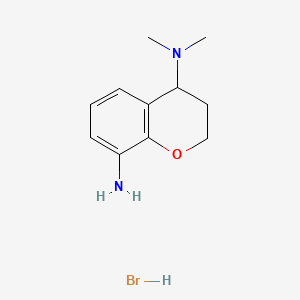![molecular formula C17H13N3O4 B13453834 8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
10-amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
10-amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound’s unique structure allows it to bind effectively to these enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trienes
- 4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride
Uniqueness
10-amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione stands out due to its specific tricyclic structure and the presence of both amino and dioxopiperidinyl groups. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H13N3O4 |
|---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
6-amino-2-(2,6-dioxopiperidin-3-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H13N3O4/c18-11-5-4-10-14-8(11)2-1-3-9(14)16(23)20(17(10)24)12-6-7-13(21)19-15(12)22/h1-5,12H,6-7,18H2,(H,19,21,22) |
InChI Key |
XOABBEIDRGTZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


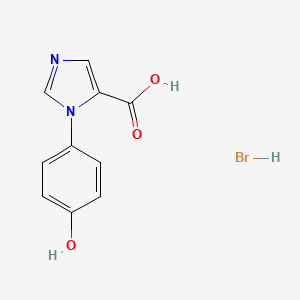
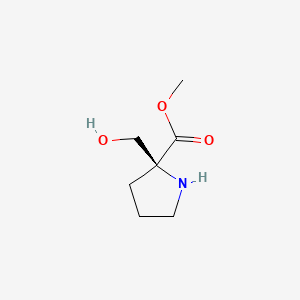
amine dihydrochloride](/img/structure/B13453767.png)
amine dihydrochloride](/img/structure/B13453770.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
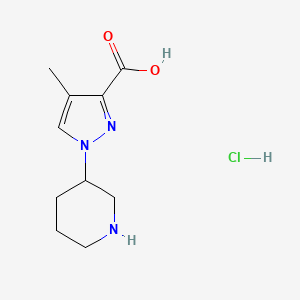
![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
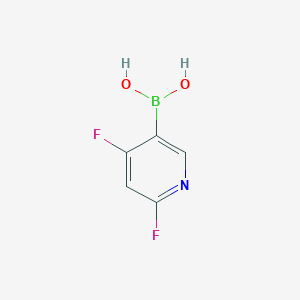
![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)

![2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)
